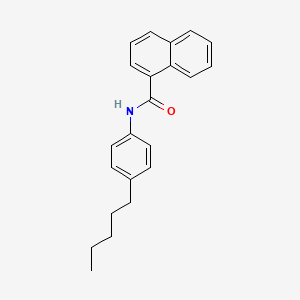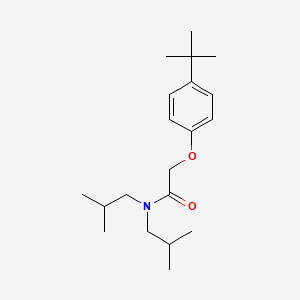
2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE is an organic compound characterized by the presence of a phenoxy group substituted with a tert-butyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE typically involves the condensation of 4-tert-butylphenol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the acetamide moiety can produce primary or secondary amines .
Scientific Research Applications
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamide moiety may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
Cyclohexanol-2-(4-tert-butyl-phenoxy): Another phenoxy compound with a cyclohexanol moiety, used in various chemical applications.
Uniqueness
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE is unique due to its combination of a phenoxy group with a tert-butyl substituent and an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse applications .
Properties
Molecular Formula |
C20H33NO2 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-15(2)12-21(13-16(3)4)19(22)14-23-18-10-8-17(9-11-18)20(5,6)7/h8-11,15-16H,12-14H2,1-7H3 |
InChI Key |
HKATWTDPNVKLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)COC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


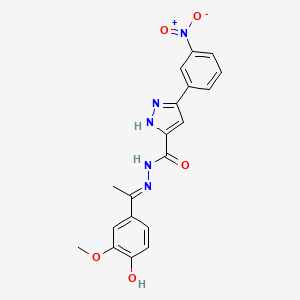
![2,4-dibromo-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11983627.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11983629.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11983654.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983666.png)
![1-[4-(1-Hydroxyethyl)phenyl]ethanol](/img/structure/B11983669.png)
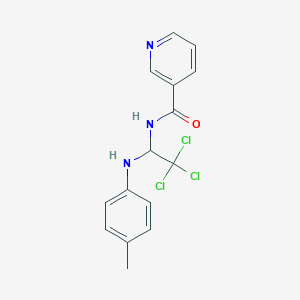
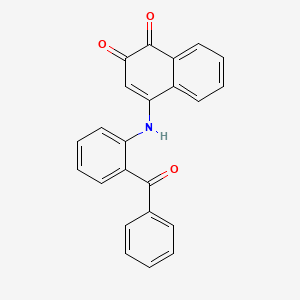
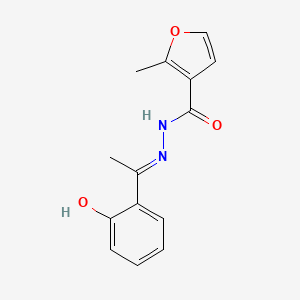

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)
